molecular formula C7H8FN3S B184952 4-(4-Fluorophenyl)-3-thiosemicarbazide CAS No. 330-94-9

4-(4-Fluorophenyl)-3-thiosemicarbazide

Cat. No. B184952
CAS RN: 330-94-9
M. Wt: 185.22 g/mol
InChI Key: HDQJJEUAWXLNCD-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluorophenyl)-3-thiosemicarbazide” is likely to be an organic compound containing a fluorophenyl group, a thiosemicarbazide group, and a single bond connecting them. The fluorophenyl group consists of a six-membered aromatic ring (a phenyl group) with a fluorine atom attached. The thiosemicarbazide group contains a thiourea moiety, which is characterized by a nitrogen atom doubly bonded to a carbon atom, which is in turn singly bonded to a second nitrogen atom and a sulfur atom .


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data or literature on this compound, a detailed molecular structure analysis cannot be provided .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the fluorophenyl and thiosemicarbazide groups. The fluorine atom on the phenyl ring is likely to be a site of high electron density, making it a potential site for electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, as an organic compound, “4-(4-Fluorophenyl)-3-thiosemicarbazide” is likely to be insoluble in water and soluble in organic solvents .

Scientific Research Applications

    4-Fluorophenylacetylene

    :

    • Application: This compound is used as an intermediate in the production of liquid crystals, pharmaceuticals, and organic synthesis .
    • Method: The specific methods of application or experimental procedures would depend on the particular synthesis or process being carried out. Typically, this compound would be used in a reaction with other reagents under controlled conditions (temperature, pressure, solvent, etc.) .
    • Results: The outcomes would also depend on the specific process or synthesis. In general, the use of this compound as an intermediate can help to produce more complex molecules with desired properties .

    4-Fluorophenylacetic acid

    • Application: This compound is used as an intermediate in the production of fluorinated anesthetics .
    • Method: As with 4-Fluorophenylacetylene, the specific methods would depend on the particular synthesis or process. This compound would be used in a reaction with other reagents under controlled conditions .
    • Results: The use of this compound can help to produce fluorinated anesthetics, which are used in medicine for their strong and rapid anesthetic effects .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were to be used as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

1-amino-3-(4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQJJEUAWXLNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353174
Record name 4-(4-Fluorophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-3-thiosemicarbazide

CAS RN

330-94-9
Record name 4-(4-Fluorophenyl)thiosemicarbazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenyl)-3-thiosemicarbazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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